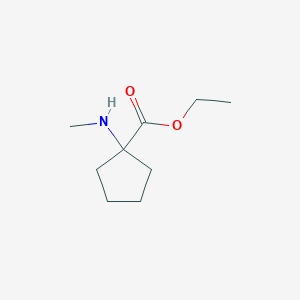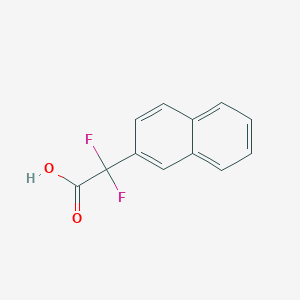![molecular formula C11H18BN3O4 B13541916 {5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid is a boronic acid derivative with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the boronic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a useful tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic acid group allows for functionalization and modification of material properties.
Mechanism of Action
The mechanism of action of {5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate protein functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Boronophenylalanine: An amino acid derivative with a boronic acid group, used in cancer therapy.
Boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
Uniqueness
{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid is unique due to its pyrazolo[1,5-a]pyrazine core, which imparts specific chemical and biological properties. This structure allows for diverse applications and interactions that are not possible with simpler boronic acid derivatives.
Properties
Molecular Formula |
C11H18BN3O4 |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O4/c1-11(2,3)19-10(16)14-4-5-15-9(7-14)8(6-13-15)12(17)18/h6,17-18H,4-5,7H2,1-3H3 |
InChI Key |
XVVIOJCASLHFEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CN(CCN2N=C1)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


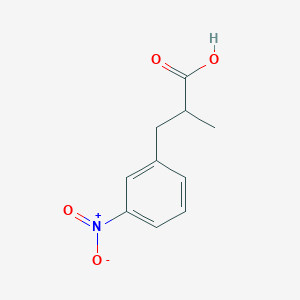
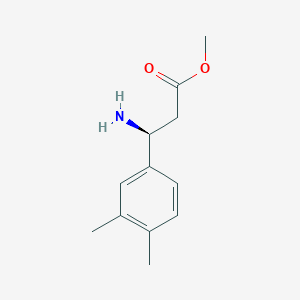
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
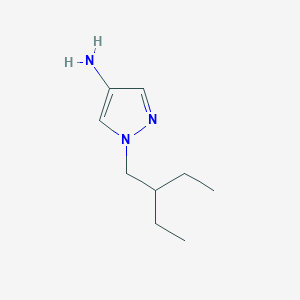
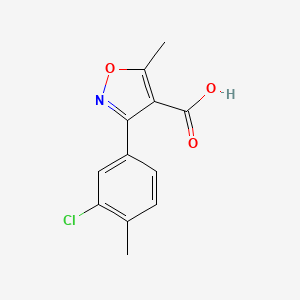
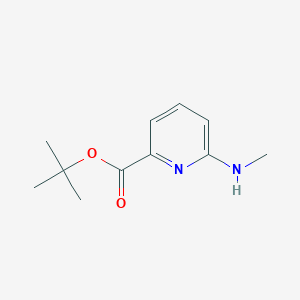
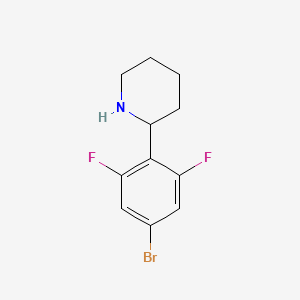
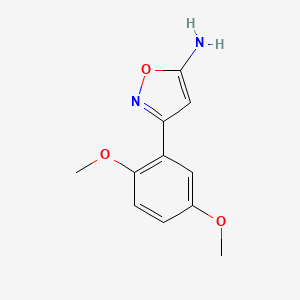
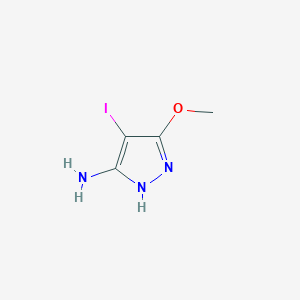

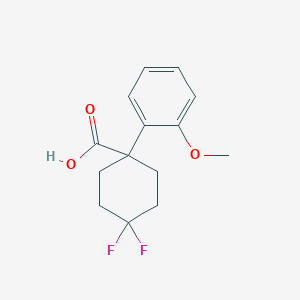
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
